2-[3-(PIPERIDINE-1-CARBONYL)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
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Overview
Description
2-[3-(PIPERIDINE-1-CARBONYL)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a useful research compound. Its molecular formula is C20H18N2O3 and its molecular weight is 334.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[3-(1-piperidinylcarbonyl)phenyl]-1H-isoindole-1,3(2H)-dione is 334.13174244 g/mol and the complexity rating of the compound is 531. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
While the specific mechanism of action for “2-[3-(1-piperidinylcarbonyl)phenyl]-1H-isoindole-1,3(2H)-dione” is not mentioned in the retrieved papers, piperidine derivatives have been found to have various pharmacological activities . For instance, a series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitors .
Safety and Hazards
The safety and hazards of “2-[3-(1-piperidinylcarbonyl)phenyl]-1H-isoindole-1,3(2H)-dione” are not explicitly mentioned in the retrieved papers. Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity .
Future Directions
Piperidine derivatives are present in more than twenty classes of pharmaceuticals, indicating their importance in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on the discovery and biological evaluation of potential drugs containing piperidine moiety .
Properties
IUPAC Name |
2-[3-(piperidine-1-carbonyl)phenyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c23-18(21-11-4-1-5-12-21)14-7-6-8-15(13-14)22-19(24)16-9-2-3-10-17(16)20(22)25/h2-3,6-10,13H,1,4-5,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQMOEWXYAKLKKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC(=CC=C2)N3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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